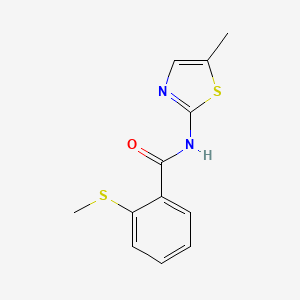![molecular formula C16H14FNO3 B7477737 Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate, also known as Methyl 4-(4-fluorobenzoyl)aminobenzoate or Methyl 4-(4-fluorophenylcarbamoyl)benzoate, is a synthetic compound that belongs to the class of benzoic acid derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects
This compound 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been investigated for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Furthermore, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well-characterized. However, there are also limitations to using this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in vivo. In addition, the toxicity and side effects of this compound have not been fully elucidated, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate. One area of research is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the toxicity and side effects of this compound need to be further elucidated to determine its safety and clinical applicability. Finally, the development of more potent and selective analogs of this compound 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate can be synthesized through a multi-step reaction involving the condensation of 4-fluorobenzoic acid with 4-aminobenzoic acid, followed by the reaction with thionyl chloride to form the acid chloride intermediate. This intermediate is then reacted with methyl alcohol in the presence of a base to yield the final product. The purity of the compound can be improved through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate has been investigated for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFDJDSBDEIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)


![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)




![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)